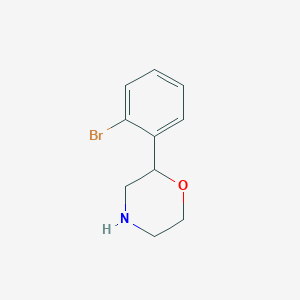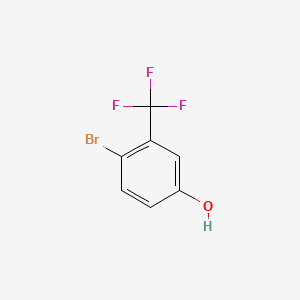
2-(2-Bromophényl)morpholine
Vue d'ensemble
Description
2-(2-Bromophenyl)morpholine, also known as 2-bromo-4-morpholine, is an organic compound belonging to the morpholine family of heterocyclic compounds. It is an aromatic compound that has been used in a wide range of scientific research applications, including organic synthesis and biochemistry. The compound is known to have a wide range of biochemical and physiological effects on organisms, and has been studied in both laboratory and clinical settings.
Applications De Recherche Scientifique
Potentiel biologique des dérivés de l'indole
Le composé peut être utilisé dans la synthèse de dérivés de l'indole, connus pour leur large éventail d'activités biologiques. Les dérivés de l'indole ont montré des applications cliniques comme agents antiviraux, anti-inflammatoires, anticancéreux et anti-VIH . L'incorporation de 2-(2-Bromophényl)morpholine dans les échafaudages de l'indole pourrait conduire au développement de nouveaux agents thérapeutiques.
Activité antitumorale et cytotoxique
La recherche a indiqué que les composés contenant du bromophényle peuvent être synthétisés en molécules ayant des activités antitumorales et cytotoxiques. Ces composés pourraient être testés contre diverses lignées cellulaires tumorales humaines, conduisant potentiellement à de nouveaux traitements contre le cancer .
Accélérateurs de synthèse chimique
This compound: peut également trouver une application comme catalyseur ou comme intermédiaire en synthèse chimique. Sa structure unique pourrait faciliter diverses réactions chimiques, conduisant à la production efficace de molécules complexes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(2-Bromophenyl)morpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-(2-Bromophenyl)morpholine to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, this compound can interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 2-(2-Bromophenyl)morpholine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate the activity of these receptors, leading to changes in downstream signaling cascades. Furthermore, 2-(2-Bromophenyl)morpholine affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can result in altered cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(2-Bromophenyl)morpholine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of cytochrome P450 enzymes, reducing the metabolism of certain drugs . Additionally, 2-(2-Bromophenyl)morpholine can influence gene expression by binding to transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)morpholine can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions . Studies have shown that prolonged exposure to light or heat can lead to the degradation of 2-(2-Bromophenyl)morpholine, reducing its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating that continuous exposure to the compound can lead to adaptive changes in cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)morpholine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of 2-(2-Bromophenyl)morpholine have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal model .
Metabolic Pathways
2-(2-Bromophenyl)morpholine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also impact the overall metabolic balance within cells, affecting processes such as energy production and detoxification .
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)morpholine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of 2-(2-Bromophenyl)morpholine can also be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(2-Bromophenyl)morpholine is crucial for its activity and function. The compound is often directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing 2-(2-Bromophenyl)morpholine to these compartments . Once localized, the compound can interact with organelle-specific proteins and enzymes, influencing various cellular processes .
Propriétés
IUPAC Name |
2-(2-bromophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZGCDVZBPGIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625890 | |
| Record name | 2-(2-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097796-83-2 | |
| Record name | 2-(2-Bromophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















